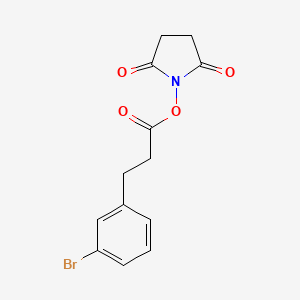

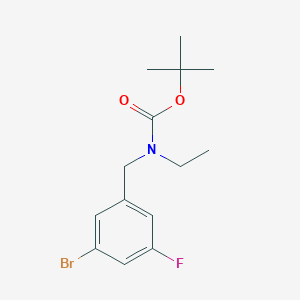

![molecular formula C12H15N3O5 B8123729 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8123729.png)

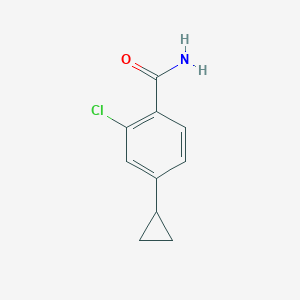

7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one” is known as 1,3-Benzothiazole. It is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. This compound is colorless and slightly viscous in its liquid form. Benzothiazole and its derivatives are found in various commercial products and natural sources, such as firefly luciferin .

Preparation Methods

1,3-Benzothiazole can be synthesized through the treatment of 2-mercaptoaniline with acid chlorides. The reaction typically involves the following steps:

Reaction of 2-mercaptoaniline with an acid chloride: This reaction forms the benzothiazole ring structure.

Chemical Reactions Analysis

1,3-Benzothiazole undergoes various chemical reactions, including:

Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of benzothiazole can lead to the formation of dihydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole.

Scientific Research Applications

1,3-Benzothiazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: Benzothiazole derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Some benzothiazole derivatives are used in the development of drugs for treating neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1,3-benzothiazole and its derivatives varies depending on the specific application:

Biological activity: Benzothiazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their biological effects. For example, some derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation.

Industrial applications: In the vulcanization of rubber, benzothiazole derivatives act as accelerators by forming cross-links between polymer chains, enhancing the mechanical properties of the rubber.

Comparison with Similar Compounds

1,3-Benzothiazole can be compared with other similar compounds, such as:

Thiazole: Lacks the fused benzene ring present in benzothiazole.

Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.

Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in benzothiazole.

The uniqueness of 1,3-benzothiazole lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name |

7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBACBJBYARSDEH-GAJNKVMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC3=C2NC=NC3=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

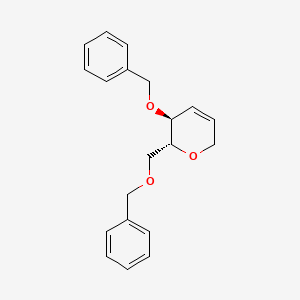

![[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine](/img/structure/B8123682.png)

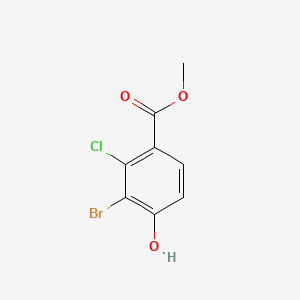

![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)

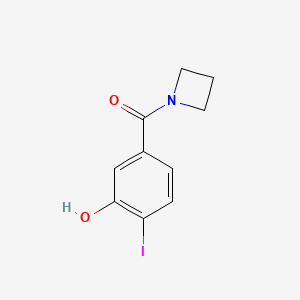

![Methyl 2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B8123735.png)